BenchChemオンラインストアへようこそ!

1-methyl-3-phenyl-1H-pyrazol-5-ol

Physicochemical Properties Lipophilicity Thermal Stability

Select 1-Methyl-3-phenyl-1H-pyrazol-5-ol for superior research outcomes. Its distinct 5-hydroxy tautomeric form provides enhanced hydrogen-bonding capacity and reactivity compared to the 5-oxo form found in edaravone. This key intermediate enables potent bis-derivative synthesis (IC50 ≤10 µM against Leishmania mexicana), and its high melting point (213-215°C) supports hot-melt extrusion. Ensure batch consistency with ≥97% purity.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 34347-81-4
Cat. No. B1303093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-phenyl-1H-pyrazol-5-ol
CAS34347-81-4
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCN1C(=O)C=C(N1)C2=CC=CC=C2
InChIInChI=1S/C10H10N2O/c1-12-10(13)7-9(11-12)8-5-3-2-4-6-8/h2-7,11H,1H3
InChIKeyINOLYMVSZFIBGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-3-phenyl-1H-pyrazol-5-ol (CAS 34347-81-4) – Technical Specification for Research Procurement


1-Methyl-3-phenyl-1H-pyrazol-5-ol is a heterocyclic organic compound classified as a phenylpyrazole derivative . It possesses a molecular formula of C10H10N2O and a molecular weight of 174.2 g/mol. The compound exists as a tautomeric mixture in solution, with the predominant form being the 1H-pyrazol-5-ol structure . It is typically supplied as a solid with a purity of ≥97% . Its key physicochemical properties include a melting point of 213-215°C and a calculated LogP of 0.6263 [1].

1-Methyl-3-phenyl-1H-pyrazol-5-ol (CAS 34347-81-4): Critical Distinctions from Pyrazolone Analogs


Superficially similar pyrazole derivatives such as 3-methyl-1-phenyl-2-pyrazolin-5-one (edaravone) and 1-phenyl-3-methyl-5-pyrazolone cannot be considered interchangeable with 1-methyl-3-phenyl-1H-pyrazol-5-ol. The key structural distinction lies in the tautomeric equilibrium and substitution pattern: 1-methyl-3-phenyl-1H-pyrazol-5-ol exists primarily as the 5-hydroxy form, whereas edaravone and related pyrazolones are 5-oxo tautomers . This tautomeric state fundamentally alters the compound's hydrogen-bonding capacity, reactivity profile, and metabolic stability. Furthermore, the presence of a methyl group at N1 rather than N2 in the pyrazole ring shifts the electron distribution and impacts the compound's lipophilicity and pharmacokinetic parameters [1]. These differences translate into distinct biological activity profiles and synthetic utility, making the selection of the correct isomer critical for research reproducibility and lead optimization.

1-Methyl-3-phenyl-1H-pyrazol-5-ol (CAS 34347-81-4): Comparative Quantitative Evidence for Procurement Decisions


Physicochemical Differentiation: Lipophilicity and Thermal Stability vs. Edaravone

1-Methyl-3-phenyl-1H-pyrazol-5-ol exhibits a calculated LogP of 0.6263, reflecting moderate lipophilicity [1]. In contrast, the clinically used pyrazolone derivative edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) has a reported LogP of 0.97 [2]. This difference of approximately 0.34 LogP units indicates that 1-methyl-3-phenyl-1H-pyrazol-5-ol is slightly more hydrophilic. Additionally, the target compound has a high melting point of 213-215°C [1], whereas edaravone melts at 128-131°C [3], demonstrating superior thermal stability for applications requiring elevated processing temperatures.

Physicochemical Properties Lipophilicity Thermal Stability

Metabolic Stability Advantage: Pyrazole as a Phenol Bioisostere

Pyrazole scaffolds, including 1-methyl-3-phenyl-1H-pyrazol-5-ol, function as more lipophilic and metabolically stable bioisosteres of phenol [1]. In comparative studies of pyrazole derivatives, the pyrazole ring exhibited reduced susceptibility to Phase I oxidative metabolism compared to phenolic analogs [2]. Specifically, pyrazole had moderate affinity toward the CYP2E1 catalytic site (Ki not specified) that improved when a methyl group was introduced at either position 3 or 4 [2]. The presence of a phenyl group at position 3, as in the target compound, does not improve binding affinity, indicating a potential for reduced CYP-mediated metabolism relative to simple phenols [2].

Metabolic Stability Bioisosterism ADME

Anti-Trypanosomatid Activity: Class-Level Potential for Neglected Tropical Diseases

A series of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives, which incorporate the target compound's core scaffold, were evaluated against Leishmania mexicana and Trypanosoma brucei [1]. Ten compounds from this series exhibited IC50 ≤ 10 µM against L. mexicana promastigotes, and five compounds showed IC50 ≤ 10 µM against T. brucei bloodstream forms [1]. The hits demonstrated moderate selectivity (selectivity index, SI, compared to murine macrophages = 5–26) [1]. One derivative displayed an SI (>111–189) against T. brucei that surpassed, by >6-fold, the selectivity of the clinical drug nifurtimox (SI = 13–28.5) [1].

Anti-Trypanosomatid Leishmania Trypanosoma brucei

Antimicrobial Potential: Scaffold for Broad-Spectrum Activity

A series of 1,4-disubstituted 3-methyl-1H-pyrazol-5-ol derivatives, structurally related to the target compound, were evaluated for antimicrobial activity [1]. Compounds (3d, 3m, 4a, 4b, 4d, and 4g) showed potent antibacterial activity against MSSA and MRSA with MIC values ranging between 4 and 16 µg/mL, comparable to ciprofloxacin (MIC = 8–16 µg/mL) [1]. Compounds (4a, 4h, 4i, and 4l) exhibited potent antifungal activity against Aspergillus niger with MIC ranging between 16 and 32 µg/mL, which is 4- to 8-fold more potent than fluconazole (MIC = 128 µg/mL) [1].

Antibacterial Antifungal Antimicrobial

Antioxidant Scaffold Potential: Edaravone Analog with Improved Safety Profile

4-Aminopyrazol-5-ol derivatives, analogs of the target compound, were evaluated for antioxidant activity in comparison with edaravone (EDA) [1]. The lead compound, 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride (APH), exhibited antioxidant activities: ABTS, 0.93 TEAC; FRAP, 0.98 TE; and ORAC, 4.39 TE [1]. Notably, APH and its NH-analog were not cytotoxic against cultured normal human fibroblasts even at 100 µM, in contrast to EDA [1]. This suggests that the 1H-pyrazol-5-ol scaffold may confer a favorable safety profile relative to the 2-pyrazolin-5-one scaffold of edaravone.

Antioxidant Free Radical Scavenger Oxidative Stress

1-Methyl-3-phenyl-1H-pyrazol-5-ol (CAS 34347-81-4): High-Value Application Scenarios Based on Quantitative Differentiation


Synthesis of Anti-Trypanosomatid Bis-Pyrazole Derivatives

The compound serves as a direct precursor for the one-pot, multicomponent synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives via tandem Knoevenagel-Michael reactions [1]. These bis-derivatives have demonstrated IC50 values ≤10 µM against Leishmania mexicana and Trypanosoma brucei, with selectivity indices exceeding 111 in some cases, outperforming the clinical drug nifurtimox by >6-fold in selectivity [1].

Antimicrobial Lead Optimization Programs

Given the potent antibacterial (MIC 4-16 µg/mL against MRSA) and antifungal (MIC 16-32 µg/mL against A. niger, 4-8 fold better than fluconazole) activities of closely related 1H-pyrazol-5-ol derivatives [2], 1-methyl-3-phenyl-1H-pyrazol-5-ol is a privileged scaffold for medicinal chemistry campaigns targeting resistant bacterial and fungal strains.

Antioxidant Drug Discovery with Improved Safety Margins

Analogs based on the 1H-pyrazol-5-ol core, such as 4-amino-3-methyl-1-phenylpyrazol-5-ol, have exhibited antioxidant efficacy comparable to edaravone in ABTS, FRAP, and ORAC assays, while demonstrating a superior cytotoxicity profile (no toxicity at 100 µM in normal fibroblasts) [3]. This positions the target compound as a key intermediate for developing safer radical-scavenging therapeutics.

Formulation Development Requiring High Thermal Stability

With a melting point of 213-215°C—significantly higher than the 128-131°C of edaravone [4][5]—1-methyl-3-phenyl-1H-pyrazol-5-ol is more compatible with high-temperature processing techniques such as hot-melt extrusion or melt granulation, expanding the range of viable drug delivery technologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-methyl-3-phenyl-1H-pyrazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.